molecular formula C11H9N3OS B2396339 (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone CAS No. 1448051-50-0

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2396339
CAS No.: 1448051-50-0
M. Wt: 231.27
InChI Key: NBZRIAWTPJIZLJ-UHFFFAOYSA-N
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Description

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone is a complex organic compound that features a fused pyrrolo-pyrimidine ring system attached to a thiophene ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the construction of the pyrrolo[3,4-d]pyrimidine core, followed by the introduction of the thiophene ring. Key steps may include:

    Cyclization Reactions: Formation of the pyrrolo[3,4-d]pyrimidine ring through cyclization of appropriate precursors.

    Functional Group Interconversion: Introduction of functional groups that facilitate the attachment of the thiophene ring.

    Coupling Reactions: Use of coupling reagents to attach the thiophene ring to the pyrrolo[3,4-d]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogenating agents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,3-d]pyrimidines: Compounds with a similar fused ring system but different substitution patterns.

    Thiophene Derivatives: Compounds that feature the thiophene ring but differ in the attached functional groups.

Uniqueness

(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)(thiophen-3-yl)methanone is unique due to its specific combination of the pyrrolo[3,4-d]pyrimidine and thiophene rings, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl(thiophen-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3OS/c15-11(8-1-2-16-6-8)14-4-9-3-12-7-13-10(9)5-14/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBZRIAWTPJIZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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